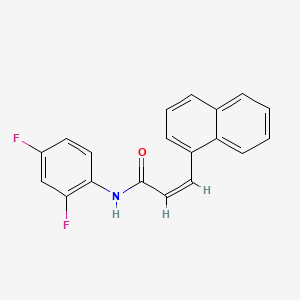

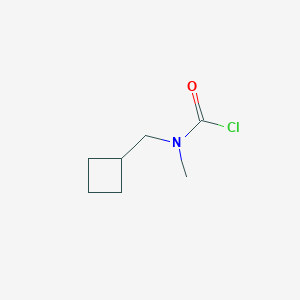

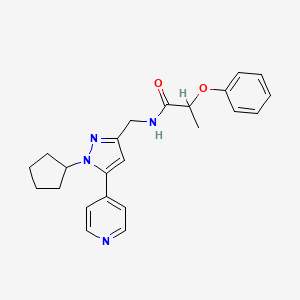

![molecular formula C16H20N4O2 B2957253 2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 889996-84-3](/img/structure/B2957253.png)

2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives have been synthesized for the treatment of Alzheimer’s disease . The synthesis of these compounds often involves various structural changes to the pyrimidine core .Scientific Research Applications

Synthesis of Condensed Azines

- New Transformations of Dichloropyrimidine Carbaldehyde: The study by Bakulina et al. (2014) explores reactions involving 4,6-dichloropyrimidine-5-carbaldehyde leading to the synthesis of pyrido[2,3-d]pyrimidine and further reaction with ethyl 3,3-diaminoacrylate to produce pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing a method for creating condensed azines with potential research applications in materials science and pharmaceuticals (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Anticancer and Anti-inflammatory Applications

- Pyrazolopyrimidines Derivatives as Anticancer Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives evaluated for their anticancer and anti-5-lipoxygenase activities. This research illustrates the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Catalytic and Biological Evaluation

- Silver-loaded Cellulose-based Bionanocomposite: Maleki et al. (2017) reported the efficient synthesis of tetrazolo[1,5-a]pyrimidine derivatives using a novel cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This highlights the role of innovative catalytic materials in synthesizing complex heterocycles with potential for drug development and material science applications (Maleki, Ravaghi, Aghaei, & Movahed, 2017).

Structural and Mechanistic Insights

- Cyclization Reactions of Pyrimidine Derivatives: Noguchi, Mizukoshi, and Nishimura (1997) investigated the acid-catalyzed [4+2] cycloaddition reaction of N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, leading to the formation of tetraazapentaphene derivatives. This research provides valuable insights into the structural and mechanistic aspects of creating complex molecular architectures (Noguchi, Mizukoshi, & Nishimura, 1997).

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

For instance, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, has been shown to inhibit acetylcholinesterase activity . This inhibition is achieved through a mixed-type inhibitor mechanism, involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting acetylcholinesterase, similar compounds can increase the concentration of acetylcholine in the brain . This can affect various cholinergic neurotransmission pathways, which play a crucial role in learning and memory .

Result of Action

By inhibiting acetylcholinesterase and increasing acetylcholine levels, similar compounds can potentially enhance cognitive functions .

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-3-18-6-8-19(9-7-18)15-13(11-21)16(22)20-10-12(2)4-5-14(20)17-15/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRLEZXHGPIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

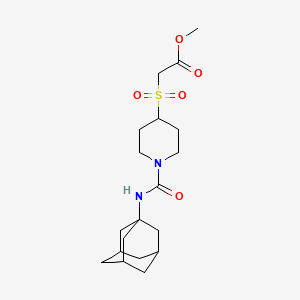

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

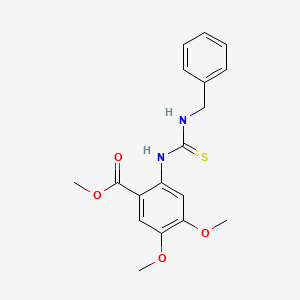

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

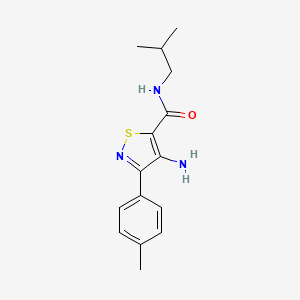

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)